(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid
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Overview
Description
(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which is further connected to an amino-phenyl acetic acid moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 4-methoxy-2,5-dimethylphenylamine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with a phenylacetic acid derivative under appropriate conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted reactions or automated synthesis platforms. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the target products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions
Scientific Research Applications
(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specialized functions.
Mechanism of Action
The mechanism of action of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the compound’s aromatic rings and functional groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)acetic acid: Shares the phenylacetic acid moiety but lacks the sulfonyl and amino groups.
(4-Dimethylaminophenyl)acetic acid: Contains the amino group but differs in the substitution pattern on the aromatic ring.
(4-Sulfonylphenyl)acetic acid: Features the sulfonyl group but lacks the methoxy and dimethyl substitutions.
Uniqueness
(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-9-16(12(2)8-15(11)23-3)24(21,22)18-14-6-4-13(5-7-14)10-17(19)20/h4-9,18H,10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASIILWNXXHAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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